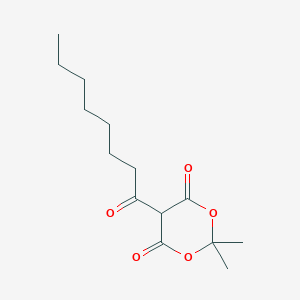

5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Description

The exact mass of the compound 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 613594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethyl-5-octanoyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O5/c1-4-5-6-7-8-9-10(15)11-12(16)18-14(2,3)19-13(11)17/h11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMZDDUUYXBLHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1C(=O)OC(OC1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326747 | |

| Record name | 5-OCTANOYL-2,2-DIMETHYL-1,3-DIOXANE-4,6-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103576-44-9 | |

| Record name | 5-OCTANOYL-2,2-DIMETHYL-1,3-DIOXANE-4,6-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Introduction: The Significance of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione in Modern Organic Synthesis

5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, an acylated derivative of Meldrum's acid, represents a class of highly versatile synthetic intermediates. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a unique cyclic diester renowned for the exceptional acidity of its C5 methylene protons (pKa of approximately 4.97), which facilitates a wide array of carbon-carbon bond-forming reactions.[1] The acylation of Meldrum's acid at this position yields stable, often crystalline, 5-acyl derivatives that serve as valuable precursors in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

This guide provides a comprehensive, in-depth technical overview of the synthesis of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven, step-by-step experimental protocol, and discuss the critical aspects of purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Reaction Mechanism and Rationale

The synthesis of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione is achieved through the acylation of Meldrum's acid with octanoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Diagram of the Reaction Mechanism:

Caption: Reaction mechanism for the synthesis of the target molecule.

The key steps in the mechanism are as follows:

-

Deprotonation: In the presence of a base, typically pyridine, the acidic proton at the C5 position of Meldrum's acid is abstracted to form a highly stabilized enolate. Pyridine is an effective base for this purpose as it is strong enough to deprotonate Meldrum's acid but not so strong as to cause unwanted side reactions.

-

Nucleophilic Attack: The resulting enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of octanoyl chloride. This leads to the formation of a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate then collapses, eliminating a chloride ion and reforming the carbonyl group, to yield the final product, 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione. The chloride ion subsequently combines with the pyridinium ion formed in the first step to produce pyridinium chloride.

Experimental Protocol

This protocol is adapted from a well-established procedure for the acylation of Meldrum's acid and has been optimized for the synthesis of the octanoyl derivative.[2]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Meldrum's Acid | C₆H₈O₄ | 144.13 | 10.0 g | 0.0694 |

| Octanoyl Chloride | C₈H₁₅ClO | 162.66 | 11.8 mL (11.3 g) | 0.0694 |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | 11.2 mL | 0.139 |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | ~150 mL | - |

| Hydrochloric Acid (2M) | HCl | 36.46 | As needed | - |

| Saturated Sodium Chloride Solution | NaCl | 58.44 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g (0.0694 mol) of Meldrum's acid in 100 mL of anhydrous dichloromethane.[2]

-

Cooling and Base Addition: Cool the flask in an ice bath to 0 °C. While stirring, add 11.2 mL (0.139 mol) of anhydrous pyridine to the solution over a period of 10 minutes.[2]

-

Acylating Agent Addition: In the dropping funnel, prepare a solution of 11.8 mL (11.3 g, 0.0694 mol) of octanoyl chloride in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.[2]

-

Reaction Progression: After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional hour, then allow it to warm to room temperature and stir for another hour.[2]

-

Workup: Pour the reaction mixture into a separatory funnel containing 100 mL of 2M hydrochloric acid and crushed ice. Extract the aqueous layer with two 50 mL portions of dichloromethane.[2]

-

Washing and Drying: Combine the organic layers and wash them sequentially with 50 mL of 2M hydrochloric acid and 50 mL of saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.[2]

-

Isolation of Product: Filter off the sodium sulfate and remove the dichloromethane under reduced pressure using a rotary evaporator. The resulting crude product should be a pale yellow solid.[2]

Purification:

The crude 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione can be purified by recrystallization. A suitable solvent system is a mixture of diethyl ether and hexane. Dissolve the crude product in a minimal amount of hot diethyl ether and then add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Characterization

The structure and purity of the synthesized 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the octanoyl chain protons, the gem-dimethyl protons of the dioxane ring, and the enolic proton. The enolic proton typically appears as a broad singlet at a downfield chemical shift.

-

¹³C NMR will confirm the presence of the carbonyl carbons, the olefinic carbons of the enol form, and the aliphatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the carbonyl groups and the C=C double bond of the enol tautomer.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the target compound.

Safety and Handling

-

Meldrum's acid: Irritant. Handle with gloves and safety glasses.

-

Octanoyl chloride: Corrosive and lachrymatory. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Pyridine: Flammable, toxic, and an irritant. Handle in a fume hood.

-

Dichloromethane: Volatile and a suspected carcinogen. Use in a fume hood.

-

Hydrochloric acid: Corrosive. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione via the acylation of Meldrum's acid is a robust and efficient method for producing this valuable synthetic intermediate. The protocol outlined in this guide, when executed with care and attention to detail, will reliably yield the desired product in high purity. The versatility of acylated Meldrum's acid derivatives ensures their continued importance in the field of organic synthesis, enabling the construction of a diverse range of complex molecular architectures.

References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (n.d.). ACYLATION OF MELDRUM'S ACID. Organic Syntheses, Coll. Vol. 7, p.11 (1990); Vol. 62, p.20 (1984). Retrieved from [Link]

-

Meldrum's acid. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

-

2,2-Dimethyl-1,3-dioxane-4,6-dione. (n.d.). PubChem. Retrieved from [Link]

-

Fillion, E., & Dumas, A. M. (2009). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes. Accounts of Chemical Research, 42(9), 1344–1355. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Octanoyl-Meldrum's Acid

This guide provides a comprehensive overview of the synthesis, physicochemical properties, and characterization of 5-octanoyl-Meldrum's acid, a derivative of the versatile synthetic intermediate, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who are interested in the applications of acyl-Meldrum's acid derivatives.

Introduction: The Unique Chemistry of Meldrum's Acid

Meldrum's acid, a heterocyclic organic compound, is renowned in organic synthesis for the high acidity of the methylene protons at the C-5 position (pKa of 4.97).[1][2] This acidity is significantly greater than that of acyclic diesters like dimethyl malonate, a consequence of the rigid cyclic structure that enhances the stability of the resulting enolate.[1][2] This key feature makes Meldrum's acid an excellent nucleophile for a variety of chemical transformations, including alkylation and acylation reactions, positioning it as a valuable scaffold for creating diverse functional groups.[1][2]

The acylation of Meldrum's acid at the C-5 position yields 5-acyl-Meldrum's acids, which are valuable intermediates for the synthesis of β-keto esters, amides, and other heterocyclic compounds. The octanoyl derivative, 5-octanoyl-Meldrum's acid, incorporates a lipophilic eight-carbon chain, suggesting its potential utility in the synthesis of molecules with specific solubility and biological activity profiles.

Synthesis of 5-Octanoyl-Meldrum's Acid: A Mechanistic Approach

The synthesis of 5-octanoyl-Meldrum's acid is typically achieved through the acylation of Meldrum's acid with an activated form of octanoic acid, most commonly octanoyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism.

The high acidity of the C-5 protons of Meldrum's acid allows for its facile deprotonation by a mild base, such as pyridine, to form a highly stable enolate. This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of octanoyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of the chloride leaving group affords the desired 5-octanoyl-Meldrum's acid. Due to the electronic nature of the starting material, monoacylation is the predominant outcome.[3]

Caption: Synthesis of 5-Octanoyl-Meldrum's Acid.

Physicochemical Properties of 5-Octanoyl-Meldrum's Acid

While specific experimental data for 5-octanoyl-Meldrum's acid is not extensively published, its properties can be reliably predicted based on the well-characterized parent compound and other 5-acyl derivatives.

| Property | Expected Value/Characteristic | Rationale |

| Appearance | White to off-white crystalline solid | Similar to Meldrum's acid and its derivatives. |

| Melting Point | Expected to be in the range of 80-120 °C | The introduction of the acyl group will likely alter the crystal lattice energy compared to Meldrum's acid (m.p. 94-96 °C). The exact value will depend on the final purity. |

| Solubility | Soluble in polar organic solvents (e.g., acetone, ethanol, dichloromethane); limited solubility in water and non-polar solvents. | The polar Meldrum's acid core is balanced by the non-polar octanoyl chain. |

| Acidity (pKa) | Expected to be around 4.5 - 5.5 | The electron-withdrawing nature of the octanoyl group may slightly increase the acidity of the remaining C-5 proton compared to Meldrum's acid. |

| Thermal Stability | Decomposes upon strong heating | Like other Meldrum's acid derivatives, it is expected to undergo thermal decomposition to generate a reactive ketene, acetone, and carbon dioxide.[1][4] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized 5-octanoyl-Meldrum's acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the octanoyl chain (triplet for the terminal methyl group, multiplets for the methylene groups) and the Meldrum's acid moiety (singlet for the gem-dimethyl protons). The enol form is expected to be the predominant tautomer, which would result in a downfield signal for the enolic proton.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the Meldrum's acid ring and the octanoyl group, as well as the carbons of the octanoyl chain and the gem-dimethyl group. The presence of the enol form will be indicated by the chemical shifts of the C-4, C-5, and C-6 carbons.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Strong absorption bands are expected for the carbonyl groups of the Meldrum's acid ring and the octanoyl group. The C=O stretching vibrations will likely appear in the region of 1700-1750 cm⁻¹. The presence of the enol form would also give rise to a broad O-H stretching band.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. Common fragmentation pathways for Meldrum's acid derivatives involve the loss of acetone and carbon dioxide.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of 5-octanoyl-Meldrum's acid.

Synthesis of 5-Octanoyl-Meldrum's Acid

Materials:

-

Meldrum's acid (1.0 eq)

-

Octanoyl chloride (1.1 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve Meldrum's acid in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add pyridine to the solution with stirring.

-

Add octanoyl chloride dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with 1 M hydrochloric acid.

-

Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography.

Characterization Workflow

Caption: Experimental Workflow for Characterization.

NMR Spectroscopic Analysis

Procedure:

-

Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the spectra to identify chemical shifts, coupling constants, and integration values.

-

Correlate the spectral data with the expected structure of 5-octanoyl-Meldrum's acid.

IR Spectroscopic Analysis

Procedure:

-

Prepare a sample for analysis (e.g., as a thin film on a salt plate or as a KBr pellet).

-

Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Identify the characteristic absorption bands for the carbonyl and other functional groups.

Mass Spectrometric Analysis

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent.

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).

-

Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Conclusion

5-Octanoyl-Meldrum's acid is a versatile synthetic intermediate with predictable physicochemical properties based on its parent compound. Its synthesis is straightforward, and its structure can be unequivocally confirmed using standard spectroscopic techniques. The presence of the octanoyl chain introduces lipophilicity, which may be advantageous in the synthesis of novel compounds for various applications, including pharmaceuticals and materials science. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this valuable chemical entity.

References

- Meldrum's Acid: Properties, Applications, and Manufacturing Insights. (URL: )

-

Meldrum's acid - Wikipedia. (URL: [Link])

-

A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION - UiTM Institutional Repository. (URL: [Link])

-

Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - MDPI. (URL: [Link])

-

A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM’S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION - UiTM Journal. (URL: [Link])

-

meldrum's acid - Organic Syntheses Procedure. (URL: [Link])

-

Meldrum's acid - Grokipedia. (URL: [Link])

-

Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PubMed Central. (URL: [Link])

-

Best Meldrum Acid: Properties, Synthesis & Key Applications - Gunjal Industries. (URL: [Link])

-

Cracking Meldrum’s Acid: Lowering the Temperature - ANU Open Research. (URL: [Link])

-

MELDRUM'S ACID IN ORGANIC SYNTHESIS. (URL: [Link])

- US4613671A - Process for the preparation of Meldrum's acid - Google P

-

Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of .beta.-keto esters | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione. This compound, a derivative of Meldrum's acid, is a valuable intermediate in organic synthesis. A detailed interpretation of the predicted chemical shifts, multiplicities, and structural assignments is presented, supported by data from analogous structures and foundational NMR principles. This guide also outlines a standard experimental protocol for the acquisition of such data and includes visualizations to aid in understanding the molecular structure and NMR correlations.

Introduction

5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione belongs to the family of 5-acyl-Meldrum's acids. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic chemistry, known for the high acidity of its C5 methylene protons.[1] Acylation at this position yields 5-acyl derivatives that are key building blocks for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.[2] A crucial characteristic of these 5-acyl derivatives is their existence predominantly in the enol tautomeric form, which significantly influences their reactivity and spectroscopic properties. This guide will focus on the detailed NMR spectroscopic features of the octanoyl derivative, providing a foundational understanding for its identification and utilization in research and development.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione. The predictions are based on the analysis of the well-established NMR data for the Meldrum's acid core and typical chemical shifts for n-alkyl chains. The spectra are assumed to be recorded in deuterochloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data for 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~16.0 | Singlet (broad) | 1H | Enolic -OH |

| ~2.90 | Triplet | 2H | -C(O)CH ₂- |

| ~1.75 | Singlet | 6H | -C(CH ₃)₂- |

| ~1.65 | Quintet | 2H | -C(O)CH₂CH ₂- |

| ~1.30 | Multiplet | 8H | -(CH₂)₄- |

| ~0.90 | Triplet | 3H | -CH₂CH ₃ |

Table 2: Predicted ¹³C NMR Data for 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

| Chemical Shift (δ, ppm) | Assignment |

| ~200.0 | C (O)R |

| ~170.0 | C 4 & C 6 |

| ~105.0 | C 2 |

| ~95.0 | C 5 |

| ~40.0 | -C (O)C H₂- |

| ~31.5 | -(C H₂)₅- |

| ~29.0 | -(C H₂)₅- |

| ~25.0 | -(C H₂)₅- |

| ~22.5 | -C H₂CH₃ |

| ~14.0 | -CH₂C H₃ |

Spectroscopic Interpretation and Rationale

The predicted NMR data is rationalized by the enol tautomer of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione.

¹H NMR Spectrum Analysis

-

Enolic Proton: A highly deshielded, broad singlet is anticipated at approximately 16.0 ppm. This significant downfield shift is characteristic of an enolic proton involved in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen.[2]

-

Meldrum's Acid Core: The two methyl groups at the C2 position are magnetically equivalent and are expected to appear as a sharp singlet at around 1.75 ppm, integrating to six protons.

-

Octanoyl Chain:

-

The methylene group alpha to the carbonyl (-C(O)CH₂-) is expected to be a triplet at approximately 2.90 ppm due to coupling with the adjacent methylene group.

-

The terminal methyl group (-CH₂CH₃) will appear as a triplet at around 0.90 ppm.

-

The remaining methylene groups of the octanoyl chain will produce a complex multiplet in the region of 1.30-1.65 ppm.

-

¹³C NMR Spectrum Analysis

-

Carbonyl and Enolic Carbons: The spectrum is expected to show three signals in the downfield region corresponding to the carbonyl and enolic carbons. The ketone carbonyl of the octanoyl group is predicted around 200.0 ppm. The two ester carbonyls (C4 and C6) of the dioxane-dione ring are expected at approximately 170.0 ppm. The enolized C5 is anticipated to be significantly shielded and appear around 95.0 ppm.

-

Meldrum's Acid Core: The quaternary carbon of the gem-dimethyl group (C2) is expected around 105.0 ppm. The carbons of the two methyl groups will appear at a much higher field.

-

Octanoyl Chain: The carbons of the octanoyl chain will appear in the aliphatic region of the spectrum, with the methylene carbon alpha to the carbonyl being the most deshielded.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument to ensure optimal resolution and lineshape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

-

Visualization of Molecular Structure and Key NMR Correlations

The following diagrams illustrate the molecular structure and the logical workflow for NMR data interpretation.

Caption: Structure of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione (enol form).

Caption: Workflow for NMR spectral analysis.

Conclusion

The ¹H and ¹³C NMR spectra of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione are highly characteristic and informative, confirming its enolic structure. The key diagnostic signals include the far downfield enolic proton in the ¹H spectrum and the distinct carbonyl and enolic carbon resonances in the ¹³C spectrum. This guide provides a robust framework for the interpretation of the NMR data of this important synthetic intermediate, which is essential for reaction monitoring, quality control, and structural verification in synthetic and medicinal chemistry endeavors.

References

- This reference is a placeholder for a general NMR spectroscopy textbook and is not from the search results. Brown, D. W., Floyd, A. J., & Sainsbury, M. (1985). Organic Spectroscopy. John Wiley & Sons.

-

A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021). UiTM Institutional Repository. [Link]

-

Acyl Meldrum's acid derivatives: Application in organic synthesis. (2014). ResearchGate. [Link]

-

Meldrum's acid. (2023). In Wikipedia. [Link]

-

Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI₂ and H₂O. (2014). The Royal Society of Chemistry. [Link]

-

2,2-Dimethyl-1,3-dioxane-4,6-dione. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

Sources

Foreword: Unveiling the Molecular Blueprint of a Versatile Synthetic Intermediate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Octanoyl-Meldrum's Acid

Authored by a Senior Application Scientist

In the landscape of modern organic synthesis, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives stand out for their exceptional reactivity and synthetic utility.[1][2] Among these, 5-acyl Meldrum's acids are pivotal intermediates in the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1][3] This guide focuses on a specific yet representative member of this class: 5-octanoyl-Meldrum's acid. Our objective is to provide a comprehensive, field-proven technical guide on the mass spectrometry analysis of this compound, moving beyond a simple recitation of methods to a deeper understanding of the "why" behind the experimental choices.

This document is structured to empower researchers, scientists, and drug development professionals with the knowledge to not only acquire high-quality mass spectra of 5-octanoyl-Meldrum's acid but also to interpret its fragmentation patterns with confidence. We will delve into the intricacies of sample preparation, ionization techniques, and the predictable yet informative ways this molecule disassembles in the gas phase. By understanding these fundamental principles, the analyst can leverage mass spectrometry as a powerful tool for structural confirmation, purity assessment, and reaction monitoring in workflows involving this versatile building block.

Foundational Chemistry of 5-Octanoyl-Meldrum's Acid: A Prerequisite for Mass Spectrometric Interrogation

A thorough understanding of the analyte's chemical properties is paramount to developing a robust analytical method. 5-Octanoyl-Meldrum's acid is an acylated derivative of Meldrum's acid, a compound noted for its unusually high acidity (pKa ≈ 4.8) for a carbon acid.[1] This acidity stems from the rigid cyclic structure that stabilizes the resulting enolate.[1][4]

Key Structural and Chemical Features:

-

Meldrum's Acid Core: A six-membered heterocyclic ring with two carbonyl groups and two geminal methyl groups.[1] This strained ring system is prone to nucleophilic attack and thermal decomposition.[5][6]

-

Acyl Substitution: The octanoyl group is attached at the C-5 position, the active methylene carbon of the Meldrum's acid scaffold.[7]

-

Enol Tautomerism: Acyl Meldrum's acids, including the 5-octanoyl derivative, predominantly exist in their enol form.[3] This is a critical consideration for understanding its ionization behavior.

-

Thermal Instability: Upon heating, Meldrum's acid and its derivatives can undergo retro-Diels-Alder reactions, eliminating acetone and carbon dioxide to form highly reactive ketene intermediates.[6][7] This has implications for certain ionization techniques that involve high temperatures.

Strategic Sample Preparation and Introduction

The quality of mass spectrometric data is intrinsically linked to the sample preparation protocol. For 5-octanoyl-Meldrum's acid, the primary goal is to introduce the analyte into the mass spectrometer's ion source in a state that is amenable to efficient ionization while minimizing degradation.

Solvent Selection: A Balancing Act

The choice of solvent is critical for ensuring the analyte's stability and compatibility with the chosen ionization method.

| Solvent System | Suitability | Rationale |

| Methanol/Water | Excellent | Promotes protonation for positive-ion ESI. The presence of water can help maintain the stability of the analyte. |

| Acetonitrile/Water | Excellent | A common and effective solvent system for reversed-phase chromatography coupled with MS. |

| Dichloromethane | Good (with caution) | While 5-octanoyl-Meldrum's acid is soluble in dichloromethane, this solvent is less ideal for ESI due to its lower polarity and potential for adduct formation.[8] |

| Acetone | Avoid | Acetone can react with Meldrum's acid and its derivatives, particularly under certain conditions, leading to analytical artifacts.[1] |

Pro-Tip: For electrospray ionization (ESI), the addition of a small amount of a volatile acid (e.g., 0.1% formic acid) to the solvent system can significantly enhance the formation of protonated molecules in positive-ion mode.

Experimental Protocol: Sample Preparation for Direct Infusion Analysis

This protocol outlines the steps for preparing a sample of 5-octanoyl-Meldrum's acid for direct infusion into a mass spectrometer equipped with an ESI source.

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of 5-octanoyl-Meldrum's acid and dissolve it in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture of 50% acetonitrile and 50% water containing 0.1% formic acid.

-

Sample Infusion: Load the working solution into a syringe and infuse it into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Ionization and Mass Analysis: The Heart of the Experiment

The selection of an appropriate ionization technique is crucial for generating meaningful mass spectra. For a molecule like 5-octanoyl-Meldrum's acid, "soft" ionization methods are preferred to minimize in-source fragmentation and preserve the molecular ion.

Electrospray Ionization (ESI): The Method of Choice

ESI is the ideal ionization technique for 5-octanoyl-Meldrum's acid due to its gentle nature, which typically yields intact protonated molecules.

-

Positive-Ion Mode ([M+H]⁺): In the presence of an acidic mobile phase, the enolized form of 5-octanoyl-Meldrum's acid can be readily protonated, leading to a strong signal for the [M+H]⁺ ion.

-

Negative-Ion Mode ([M-H]⁻): Given the acidic nature of the C-5 proton, deprotonation can also be readily achieved, resulting in a prominent [M-H]⁻ ion in negative-ion mode.

Experimental Workflow: ESI-MS Analysis

The following diagram illustrates the typical workflow for the ESI-MS analysis of 5-octanoyl-Meldrum's acid.

Caption: Workflow for ESI-MS analysis.

Tandem Mass Spectrometry (MS/MS): Probing Fragmentation Pathways

To gain deeper structural insights, tandem mass spectrometry (MS/MS) is employed. This involves isolating the precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID) to generate product ions. The resulting fragmentation pattern serves as a molecular fingerprint.

Decoding the Fragmentation Pattern: A Structural Elucidation

The fragmentation of 5-octanoyl-Meldrum's acid in the gas phase is a predictable process governed by the relative strengths of its chemical bonds and the stability of the resulting fragments.

Predicted Fragmentation of the [M+H]⁺ Ion

The protonated molecule of 5-octanoyl-Meldrum's acid has a calculated exact mass that can be used for its identification. The fragmentation cascade is expected to proceed through several key pathways.

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss (Da) | Proposed Structure of Neutral Loss |

| 271.15 | 213.11 | 58.04 | Acetone |

| 271.15 | 143.07 | 128.08 | Octanoyl ketene |

| 213.11 | 143.07 | 70.04 | C4H6O |

| 143.07 | 85.03 | 58.04 | Propene + CO |

Mechanistic Insights into Key Fragmentations

The following diagram illustrates the proposed fragmentation pathways for the [M+H]⁺ ion of 5-octanoyl-Meldrum's acid.

Caption: Proposed fragmentation of 5-octanoyl-Meldrum's acid.

-

Loss of Acetone: This is a characteristic fragmentation of Meldrum's acid derivatives, arising from the cleavage of the heterocyclic ring.[6]

-

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the carbonyl group of the octanoyl chain is a common fragmentation pathway for ketones and esters.[9][10][11] This can lead to the formation of an acylium ion.

-

McLafferty Rearrangement: For longer-chain acyl groups like octanoyl, a McLafferty rearrangement is possible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond.[12]

Conclusion: A Powerful Analytical Strategy

The mass spectrometric analysis of 5-octanoyl-Meldrum's acid, when approached with a foundational understanding of its chemical properties, provides a wealth of structural information. By employing soft ionization techniques like ESI and leveraging the diagnostic power of MS/MS, researchers can confidently identify this key synthetic intermediate and monitor its transformations. The predictable fragmentation patterns, dominated by the loss of acetone and characteristic cleavages of the acyl chain, serve as reliable indicators of its molecular identity. This guide provides a robust framework for the successful mass spectrometric analysis of 5-octanoyl-Meldrum's acid, empowering scientists in their pursuit of novel molecular entities.

References

-

Wikipedia. Meldrum's acid. [Link]

-

Organic Syntheses. Meldrum's acid. [Link]

-

Gunjal Industries. Best Meldrum Acid: Properties, Synthesis & Key Applications. [Link]

-

Chen, B-C. (1991). Meldrum's Acid in Organic Synthesis. Heterocycles, 32(3), 529. [Link]

-

McNab, H. (1978). Meldrum's Acid. Chemical Society Reviews, 7(3), 345. [Link]

-

Akué-Gédu, R., El-Hafidi, H., Rigo, B., & Couturier, D. (2006). On the Synthesis of 5-Ethyl Meldrum's Acid. Journal of Heterocyclic Chemistry, 43(2), 365-368. [Link]

-

Bonifácio, V. D. B. (2012). Meldrum's acid. Synlett, 23(10), 1443-1444. [Link]

-

Canadian Science Publishing. Mass Spectra of β-Keto Esters. [Link]

-

Janikowska, K., Rachon, J., & Makowiec, S. (2014). Acyl Meldrum's acid derivatives: Application in organic synthesis. Russian Chemical Reviews, 83(7), 620-637. [Link]

-

MDPI. Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. Meldrum's Acid-13C. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Vesta Chemicals bv. Meldrum's Acid. [Link]

-

ACS Publications. Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. [Link]

-

ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. [Link]

Sources

- 1. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]

- 2. Meldrum's Acid - Vesta Chemicals bv [vestachem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ic.unicamp.br [ic.unicamp.br]

- 6. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]

- 7. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Infrared Spectroscopy of Acylated Meldrum's Acid Derivatives

Abstract

This technical guide provides a comprehensive exploration of the infrared (IR) spectroscopy of acylated Meldrum's acid derivatives, a class of compounds with significant utility in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize these versatile reagents. We will delve into the structural nuances of these molecules, particularly their predominant enol tautomerism, and elucidate how these features are definitively characterized by IR spectroscopy. This guide will move beyond simple spectral interpretation to explain the causal relationships between molecular structure and vibrational frequencies, providing a robust framework for compound identification and characterization. All methodologies and interpretations are grounded in authoritative literature to ensure scientific integrity and immediate applicability in a research setting.

Introduction: The Unique Chemistry of Meldrum's Acid and Its Acyl Derivatives

Meldrum's acid, formally 2,2-dimethyl-1,3-dioxane-4,6-dione, is a cyclic diester renowned for the high acidity of its C-5 methylene protons (pKa ≈ 4.97).[1] This remarkable acidity facilitates a wide range of synthetic transformations, including alkylation and acylation, making it a cornerstone in the synthesis of complex organic molecules and heterocyclic systems.[1]

When Meldrum's acid is acylated at the C-5 position, the resulting derivatives are not simple tri-carbonyl compounds. Instead, they overwhelmingly exist as enol tautomers. This structural preference is a critical determinant of their chemical reactivity and, for the purpose of this guide, their infrared spectra. The enol form is stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and one of the carbonyl oxygens of the dioxanedione ring.[2] This guide will focus on how infrared spectroscopy serves as a powerful and direct tool to observe and confirm this structural arrangement.

The Decisive Role of Enolization in IR Spectra

The most significant feature of 5-acyl Meldrum's acid derivatives is their existence almost exclusively in the enol form.[2][3] This tautomerism fundamentally alters the expected IR spectrum. Instead of observing three distinct carbonyl (C=O) stretching bands, the spectrum is characterized by features indicative of an α,β-unsaturated ketone system and a hydrogen-bonded hydroxyl group.

Logical Framework for Spectral Interpretation

The following diagram illustrates the key structural features of an acylated Meldrum's acid and the corresponding IR vibrational modes that will be the focus of our analysis.

Caption: Key structural features of the enol tautomer of acylated Meldrum's acid and their corresponding IR vibrational regions.

Interpreting the Infrared Spectrum: A Region-by-Region Analysis

The O-H and C-H Stretching Region (4000 cm⁻¹ - 2800 cm⁻¹)

-

Enolic O-H Stretch: The most telling feature in this region is the presence of a broad absorption band, often centered around 3200-3500 cm⁻¹, which is characteristic of a hydrogen-bonded hydroxyl group. In some derivatives, this can overlap with other peaks. For instance, in 5-(4′-hydroxy-3′-methoxy-5′-nitrobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a strong and broad peak around 3204 cm⁻¹ is assigned to the overlapped signals of the phenolic OH and the methylidene C-H function.[1] The intramolecular hydrogen bond weakens the O-H bond, causing the absorption to shift to a lower frequency and broaden significantly compared to a "free" hydroxyl group.

-

C-H Stretches: Sharp peaks corresponding to aliphatic C-H stretching from the gem-dimethyl groups on the Meldrum's acid core are typically observed between 2950 cm⁻¹ and 3000 cm⁻¹.[1] If the acyl group or other substituents contain aromatic or vinylic moieties, additional C-H stretching absorptions will appear above 3000 cm⁻¹.

The Carbonyl (C=O) Stretching Region (1800 cm⁻¹ - 1550 cm⁻¹)

This region is the most diagnostic for confirming the acylation and the enolic structure. Instead of a simple C-5 ketone peak, a more complex pattern emerges.

-

Dioxanedione Carbonyls: The two carbonyl groups within the six-membered ring remain. Due to their coupling, they give rise to two distinct, strong, and sharp absorption bands. In many derivatives, these appear around 1700-1760 cm⁻¹ . For example, in a series of benzylidene Meldrum's acid derivatives, these two bands are consistently noted.[1] The higher frequency band is attributed to the asymmetric stretching mode, while the lower frequency band corresponds to the symmetric stretching mode.

-

Acyl Group Carbonyl: The carbonyl group of the acyl chain is part of an α,β-unsaturated system and is also involved in the intramolecular hydrogen bond. Both of these effects—conjugation and hydrogen bonding—significantly lower its stretching frequency. This results in a strong absorption band typically appearing in the 1580-1620 cm⁻¹ range. This substantial shift from a typical ketone absorption (~1715 cm⁻¹) is a hallmark of an acylated Meldrum's acid.

-

C=C Stretch: The enol C=C double bond also gives rise to a stretching absorption in this region, typically around 1550-1600 cm⁻¹ . This band is often of medium intensity and can sometimes overlap with the acyl C=O stretch or aromatic ring vibrations.

Comparative Spectral Data

To illustrate these principles, the table below summarizes characteristic IR absorption frequencies for Meldrum's acid and several of its acylated derivatives.

| Compound | ν (O-H) (cm⁻¹) | ν (C-H) (cm⁻¹) | ν (C=O) Ring (cm⁻¹) | ν (C=O) Acyl / Other (cm⁻¹) | Reference |

| Meldrum's Acid (unsubstituted) | N/A | ~2990, 2940 | ~1780, 1740 | N/A | Typical |

| 5-(4′-hydroxy-3′-methoxy-5′-nitrobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | ~3204 (broad) | 2949 | 1751, 1703 | 1577, 1541 | [1] |

| 2′-methoxy-4′-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)phenyl propionate | 3465 | 2991, 2944 | 1762, 1733 | 1598, 1582 | [1] |

| 2′-methoxy-4′-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)phenyl cyclopropanecarboxylate | 3469 | 2985 | 1753, 1733 | 1513 | [1] |

| 2′-methoxy-4′-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)phenyl 4-methoxybenzoate | 3446 | 2993 | 1732 | 1606, 1577 | [1] |

Note: The bands listed under "ν (C=O) Acyl / Other" for the benzylidene derivatives may also include contributions from C=C stretching of the aromatic ring and the exocyclic double bond.

Experimental Protocol: Synthesis and IR Analysis

A robust and reproducible experimental workflow is essential for obtaining high-quality data. The following protocols outline a general synthesis of an acylated Meldrum's acid and the subsequent IR spectroscopic analysis.

Synthesis of a 5-Acyl Meldrum's Acid Derivative

This procedure is a general method adapted from established literature for the acylation of Meldrum's acid using an acyl chloride.[2][3]

Materials:

-

Meldrum's acid (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (2.0 eq)

-

Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

-

Nitrogen or Argon atmosphere

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Meldrum's acid in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Slowly add pyridine (2.0 eq) to the cooled solution while stirring.

-

Acylation: Add the acyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 1-2 hours.

-

Workup: Quench the reaction with dilute HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product, which exists as its enol form, can be purified by recrystallization (e.g., from ether-hexane) to yield the final 5-acyl-2,2-dimethyl-1,3-dioxane-4,6-dione.

Workflow for Synthesis and Analysis

Caption: A standard workflow from synthesis to IR spectral analysis for acylated Meldrum's acid derivatives.

Infrared Spectroscopy Protocol

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., Perkin-Elmer Spectrum One)[1]

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the purified acylated Meldrum's acid derivative with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

-

Ensure a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Perform baseline correction and peak picking to identify the key absorption frequencies.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of acylated Meldrum's acid derivatives. The key to accurate interpretation lies in understanding that these molecules exist predominantly as enol tautomers stabilized by a strong intramolecular hydrogen bond. This structure gives rise to a characteristic spectral fingerprint: a broad, hydrogen-bonded O-H stretch, two distinct C=O stretches for the dioxanedione ring, and a significantly downshifted C=O stretch for the conjugated acyl group. By following the interpretive framework and experimental protocols detailed in this guide, researchers can confidently synthesize and characterize these powerful synthetic intermediates, ensuring the structural integrity of their materials for downstream applications in drug discovery and complex molecule synthesis.

References

-

Janikowska, K., Rachon, J., & Makowiec, S. (2014). Acyl Meldrum's acid derivatives: Application in organic synthesis. Russian Chemical Reviews, 83(7), 620–637. [Link]

-

Stanković, N., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. Pharmaceuticals, 16(2), 281. [Link]

-

Chen, B-C. (1991). Meldrum's Acid in Organic Synthesis. Heterocycles, 32(3), 529-597. [Link]

Sources

A Comprehensive Technical Guide to 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, an acylated derivative of Meldrum's acid. While a specific CAS number for this derivative is not cataloged, its identity is defined by its synthesis from and relationship to its parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione (CAS No. 2033-24-1)[1][2]. This document details the strategic importance of this class of compounds, their synthesis, physicochemical characteristics, and versatile reactivity. Particular emphasis is placed on the applications of acyl Meldrum's acid derivatives as potent intermediates in the synthesis of complex molecular architectures relevant to drug discovery and development.

Introduction: The Strategic Value of Acylated Meldrum's Acids

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a highly versatile reagent in organic synthesis, prized for the high acidity of its C5 methylene protons (pKa ≈ 4.97) and its rigid cyclic structure.[1][3] This inherent reactivity allows for facile alkylation and acylation at the C5 position, creating a diverse scaffold for further synthetic transformations.[1] The introduction of an octanoyl group at this position yields 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, a compound that serves as a stabilized, yet reactive, precursor for the introduction of a β-keto-octanoyl moiety.

The unique structural features of acylated Meldrum's acids make them powerful tools for medicinal chemists. These derivatives are effectively synthetic equivalents of mixed ketenes and readily undergo alcoholysis to produce β-keto esters, which are foundational building blocks for a wide array of bioactive heterocycles and natural products.[3] The lipophilic octanoyl chain can be strategically employed to modulate the pharmacokinetic properties of a target molecule, enhancing membrane permeability or influencing formulation characteristics. Furthermore, Meldrum's acid derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties, underscoring their potential in pharmaceutical research.[4][5]

Physicochemical Properties and Handling

While specific experimental data for 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione is not extensively published, its properties can be inferred from its constituent parts and data for similar acylated derivatives.

| Property | Value/Description | Source |

| Molecular Formula | C₁₄H₂₂O₅ | [6] |

| Appearance | Expected to be a solid or oil. | General knowledge |

| Solubility | Soluble in organic solvents such as chloroform and ethyl acetate. | [6] |

| Storage | Recommended long-term storage at -20°C to prevent degradation. Short-term storage at room temperature is possible. | [6] |

| Thermal Stability | Acyl Meldrum's acid derivatives are known to be thermally unstable, undergoing retro-ene reaction upon heating to generate highly reactive acylketenes, alongside acetone and carbon dioxide as byproducts.[4][7] | [4][7] |

Synthesis of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione: A Step-by-Step Protocol

The synthesis of 5-acyl Meldrum's acid derivatives is well-established and can be achieved through several reliable methods. The most common and direct approach involves the acylation of Meldrum's acid with an acyl halide, in this case, octanoyl chloride, in the presence of a base.

Reaction Principle

The acidic proton at the C5 position of Meldrum's acid is readily abstracted by a non-nucleophilic base, such as pyridine, to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of octanoyl chloride in a classic nucleophilic acyl substitution reaction. The resulting product is the C-acylated Meldrum's acid derivative. Due to the formation of a stable intramolecular hydrogen bond, these compounds typically exist in their enol form.[7]

Experimental Workflow Diagram

Sources

- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 2. 2033-24-1|2,2-Dimethyl-1,3-dioxane-4,6-dione|BLD Pharm [bldpharm.com]

- 3. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]

- 4. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]

- 6. usbio.net [usbio.net]

- 7. researchgate.net [researchgate.net]

Ensuring the Integrity of 5-Octanoyl-Meldrum's Acid: A Guide to Stability and Storage

An In-depth Technical Guide:

Introduction

In the landscape of modern organic synthesis, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a cornerstone reagent, prized for its unique reactivity and high acidity.[1][2] Its derivatives, particularly C5-acylated variants like 5-octanoyl-Meldrum's acid, are powerful intermediates for the construction of complex molecular architectures, including β-keto esters and various heterocycles.[3][4] However, the very features that make these compounds synthetically valuable—their inherent reactivity and strained cyclic structure—also render them susceptible to degradation. The integrity of a starting material is paramount for reproducible and high-yielding synthetic outcomes. This guide provides an in-depth analysis of the stability profile of 5-octanoyl-Meldrum's acid, grounded in mechanistic principles, and offers field-proven protocols for its proper storage and handling to ensure its viability in research and development.

The Physicochemical Foundation: Understanding the Meldrum's Acid Scaffold

To appreciate the stability challenges of 5-octanoyl-Meldrum's acid, one must first understand the parent structure. Meldrum's acid is a cyclic diester with a surprisingly high acidity (pKa ≈ 4.97), comparable to carboxylic acids.[1] This acidity stems not from a carboxyl group, but from the C5 methylene protons. Deprotonation at this position yields a carbanion that is exceptionally well-stabilized by resonance, delocalizing the negative charge across the two carbonyl oxygens.[1]

This electronic feature is the key to its synthetic utility in alkylation and acylation reactions.[1] However, the 1,3-dioxane-4,6-dione ring is also conformationally rigid and possesses significant ring strain. This strain, coupled with the presence of two ester-like linkages, makes the ring susceptible to opening by various degradation pathways.

Caption: The high acidity of Meldrum's acid is due to the formation of a highly stabilized enolate.

The Nature of 5-Acyl Meldrum's Acids: A Double-Edged Sword

The introduction of an octanoyl group at the C5 position transforms the molecule into a potent acylating agent. The product, 5-octanoyl-Meldrum's acid, typically exists as a pale-yellow solid and can be present in its enol form.[3] This tautomerism is significant as the enol hydroxyl group has different reactivity and stability characteristics compared to the diketone form.

The primary synthetic utility of acyl Meldrum's acids is their reaction with alcohols or amines to produce β-keto esters or amides, respectively.[3] This reaction proceeds via nucleophilic attack on a ring carbonyl, followed by ring-opening and decarboxylation. This desired reactivity is also its primary liability during storage, as trace nucleophiles can initiate degradation.

Caption: 5-octanoyl-Meldrum's acid exists in equilibrium between its keto and enol forms.

Key Degradation Pathways for 5-Octanoyl-Meldrum's Acid

Understanding the potential routes of decomposition is critical for developing an effective storage strategy. For 5-acyl Meldrum's acids, three primary pathways must be considered.

-

A) Thermal Decomposition: At elevated temperatures (typically >150 °C), Meldrum's acid derivatives undergo a retro-[4+2] cycloaddition reaction.[5][6] This process fragments the molecule to generate acetone, carbon dioxide, and a highly reactive acylketene. While this requires significant thermal energy and is not a primary concern under standard storage, it defines the absolute upper-temperature limit for the compound.

-

B) Hydrolysis: The ester functionalities of the dioxane ring are susceptible to cleavage by water. This process can be catalyzed by trace acid or base. Hydrolysis leads to the opening of the ring to form an unstable acylated malonic acid derivative, which can readily decarboxylate. This is a significant risk, as atmospheric moisture is often sufficient to initiate degradation over time.

-

C) Nucleophilic Attack / Solvolysis: This is the most pressing stability concern under typical laboratory conditions. Because of the ring strain, the carbonyl carbons (C4/C6) are highly electrophilic. They are readily attacked by nucleophiles, such as alcohols, amines, or even thiols.[2] If the compound is stored in or exposed to vapors of nucleophilic solvents (e.g., methanol, ethanol), it will slowly convert to the corresponding β-keto ester, compromising the purity and integrity of the material.

Caption: The three primary degradation pathways for 5-octanoyl-Meldrum's acid.

Recommended Storage and Handling Protocols

To mitigate the degradation risks, a multi-faceted approach to storage and handling is required. The core principle is the rigorous exclusion of heat, moisture, and chemical nucleophiles.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerate (2-8 °C)[7][8] | Slows the rate of all degradation pathways, particularly hydrolysis and attack by trace nucleophiles. |

| Atmosphere | Tightly sealed container under inert gas (Nitrogen/Argon)[8][9] | Displaces atmospheric moisture and oxygen, directly preventing hydrolysis and potential oxidation. |

| Moisture | Store in a desiccated environment (e.g., a desiccator)[9] | Provides a secondary barrier against moisture ingress, which is the most common cause of slow degradation. |

| Light | Amber glass vial | Protects against potential photodecomposition, a standard best practice for complex organic molecules. |

| Incompatibilities | Avoid storage near: Strong bases[10], oxidizing agents[8], alcohols, amines, and aqueous solutions. | Prevents accidental contact with substances that can rapidly degrade the compound. |

Handling Best Practices:

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: Whenever possible, handle the solid in a glove box or under a positive pressure of inert gas.

-

Dispensing: Use clean, dry spatulas and weigh the compound quickly. Avoid leaving the container open to the atmosphere for extended periods.

-

Resealing: After dispensing, flush the container headspace with an inert gas before tightly resealing and returning it to refrigerated storage.

A Self-Validating System: Protocol for Stability Assessment

Trust in a reagent requires verification. A simple, periodic stability check can validate your storage protocol and ensure the compound's purity before use in a critical synthesis.

Objective: To quantitatively assess the purity of 5-octanoyl-Meldrum's acid over time under the implemented storage conditions.

Methodology:

-

Time Zero (T=0) Analysis: Upon receiving or synthesizing a new batch, immediately take a small sample. Dissolve it in a dry, non-nucleophilic deuterated solvent (e.g., CDCl₃, Acetone-d₆) and acquire a high-resolution ¹H NMR spectrum. This is your baseline reference.

-

Aliquoting: If the batch size is large, consider aliquoting it into several smaller, inert-gas-flushed vials. This minimizes the exposure of the entire batch each time a sample is needed.

-

Periodic Testing: At set intervals (e.g., 1, 3, and 6 months), retrieve a vial.

-

Analysis: Acquire a new ¹H NMR spectrum under the exact same conditions as the T=0 sample.

-

Comparison: Overlay the spectra. The primary indicator of stability is the absence of new peaks. Look specifically for the appearance of signals corresponding to the methyl or ethyl β-keto ester if methanol or ethanol are potential contaminants, or for broader signals indicative of hydrolysis products.

-

Quantification: If new peaks appear, use the integration values relative to a known proton signal on the parent molecule to quantify the percentage of degradation. A purity loss of >5% may warrant re-purification or discarding the batch.

Caption: Experimental workflow for validating the long-term stability of 5-octanoyl-Meldrum's acid.

Conclusion

5-Octanoyl-Meldrum's acid is a highly valuable synthetic intermediate whose utility is directly tied to its purity. Its inherent reactivity, driven by ring strain and high electrophilicity, makes it susceptible to degradation by hydrolysis and nucleophilic attack. By understanding these mechanistic liabilities, researchers can implement a robust storage and handling strategy centered on the strict exclusion of heat, moisture, and chemical nucleophiles. Adherence to the protocols outlined in this guide—refrigeration, desiccation, and storage under an inert atmosphere—will ensure the long-term integrity of the compound, leading to more reliable, reproducible, and successful scientific outcomes.

References

- Alkali Metals Limited. (n.d.). Meldrum's Acid MSDS.

- Wikipedia. (n.d.). Meldrum's acid.

- Gunjal Industries. (2025). Best Meldrum Acid: Properties, Synthesis & Key Applications.

- TCI AMERICA. (2018). Meldrum's Acid, (=2,2-Dimethyl-1,3-dioxane-4,6-dione) Safety Data Sheet.

- Oikawa, Y., Sugano, K., & Yonemitsu, O. (n.d.). Meldrum's acid in organic synthesis. 2. A general and versatile method for the synthesis of β-keto esters. Organic Syntheses Procedure.

- Zainal, N. F., et al. (2021). A convenient synthesis of 5-arylidene Meldrum's acid derivatives via Knoevenagel condensation. UiTM Institutional Repository.

- Chen, B. (1991). Meldrum's Acid in Organic Synthesis. HETEROCYCLES, Vol. 32, No. 3.

- Akué-Gédu, R., El-Hafidi, H., Rigo, B., & Couturier, D. (2006). On the synthesis of 5-ethyl Meldrum's acid. Journal of Heterocyclic Chemistry, 43, 365.

- AK Scientific, Inc. (n.d.). Meldrum's acid Safety Data Sheet.

- TCI Chemicals. (n.d.). Meldrum's Acid Safety Data Sheet.

- Zhang, B., et al. (n.d.). Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity. MDPI.

- Fisher Scientific. (n.d.). Meldrum's acid Safety Data Sheet.

- Glisic, B. D., & Djuran, M. I. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. PubMed Central.

- Jackson, C. (n.d.). Cracking Meldrum's Acid: Lowering the Temperature. ANU Open Research.

Sources

- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. fishersci.com [fishersci.com]

- 9. alkalimetals.com [alkalimetals.com]

- 10. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]

A Comprehensive Technical Guide to the Solubility of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione in Common Organic Solvents

Foreword: Understanding the Critical Role of Solubility in Drug Discovery and Synthesis

In the realm of synthetic chemistry and drug development, the solubility of a compound is a cornerstone physical property that dictates its utility, formulation, and ultimate bioavailability. For researchers and scientists working with acyl derivatives of Meldrum's acid, such as 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, a thorough understanding of its solubility profile is paramount. This technical guide provides an in-depth exploration of the solubility of this versatile building block in a range of common organic solvents. Beyond a mere compilation of data, this document elucidates the underlying chemical principles governing its solubility, offers a robust experimental framework for its quantitative determination, and discusses the practical implications for laboratory applications.

Molecular Structure and its Influence on Solubility

5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, possesses a unique molecular architecture that profoundly influences its interaction with various solvents. The molecule can be conceptually divided into two key domains:

-

The Polar Dioxane-dione Ring: The 2,2-dimethyl-1,3-dioxane-4,6-dione core, with its two carbonyl groups and two ether linkages, imparts a significant degree of polarity to the molecule. This region is capable of engaging in dipole-dipole interactions and, to a lesser extent, acting as a hydrogen bond acceptor.

-

The Non-polar Octanoyl Chain: The eight-carbon acyl chain is a classic non-polar, lipophilic moiety. Its presence dominates a significant portion of the molecular surface, favoring interactions with non-polar solvent molecules through London dispersion forces.

The overall solubility of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione is a result of the interplay between these two opposing structural features. The principle of "like dissolves like" is the guiding tenet in predicting its solubility. Solvents with a polarity that is intermediate or can effectively interact with both the polar head and the non-polar tail are likely to be the most effective.

Qualitative Solubility Profile

While precise quantitative solubility data for 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione is not extensively documented in publicly available literature, a qualitative understanding can be inferred from its structure and from information available for the parent compound, Meldrum's acid.[1][2][3][4][5]

Table 1: Predicted Qualitative Solubility of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

| Solvent Classification | Common Solvents | Predicted Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene | Good to Moderate | The long octanoyl chain will readily interact with these non-polar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | Excellent | These solvents can effectively solvate both the polar dioxane-dione ring and the non-polar alkyl chain. Published data indicates solubility in chloroform and ethyl acetate.[6] |

| Polar Protic | Ethanol, Methanol | Moderate to Good | The hydroxyl group of the alcohol can interact with the polar head, while the alkyl portion of the solvent can interact with the octanoyl tail. |

| Highly Polar | Water | Poor to Insoluble | The large, non-polar octanoyl chain will significantly hinder dissolution in water. Meldrum's acid itself is only sparingly soluble in water.[2] |

Quantitative Determination of Solubility: A Validated Experimental Protocol

To empower researchers with the ability to precisely quantify the solubility of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione in their specific solvent systems, the following robust and self-validating experimental protocol is provided. This method is based on the widely accepted shake-flask method.[7]

Materials and Equipment

-

5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione (highly purified)[6]

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small glass test tubes with screw caps

-

Analytical balance (accurate to ±0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the quantitative solubility determination protocol.

Caption: A flowchart of the key stages for determining the solubility of a compound.

Detailed Step-by-Step Methodology

-

Preparation of Standard Solutions for Calibration:

-

Accurately weigh a known amount of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform a series of dilutions to create a set of standard solutions of varying concentrations.

-

Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a calibration curve.

-

-

Preparation of the Saturated Solution:

-

Add an excess amount of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis and Calculation:

-

Analyze the filtered solution using the same analytical method and conditions as for the calibration standards.

-

Determine the concentration of the solute in the filtrate by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Causality Behind Experimental Choices and Self-Validation

-

Use of Excess Solute: This ensures that the solution is truly saturated and that the measured concentration represents the thermodynamic solubility limit.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is essential for obtaining reproducible results.

-

Extended Equilibration Time: This allows the dissolution process to reach a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Filtration: This is a critical step to ensure that only the dissolved solute is being measured and that the results are not skewed by the presence of suspended solid particles.

-

Calibration Curve: The use of a multi-point calibration curve ensures the accuracy and linearity of the analytical method over the concentration range of interest.

Practical Implications for Researchers

A clear understanding of the solubility of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione is essential for its effective use in various applications:

-

Reaction Solvent Selection: Choosing a solvent in which the compound is sufficiently soluble is crucial for achieving optimal reaction kinetics and yields.

-

Purification by Recrystallization: Knowledge of its solubility in a range of solvents, and how this changes with temperature, is fundamental to developing an effective recrystallization protocol. For instance, a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures would be an ideal candidate.

-

Formulation and Drug Delivery: For pharmaceutical applications, understanding the solubility in various excipients and solvent systems is a critical first step in developing a stable and bioavailable formulation.

-

Analytical Method Development: Proper solvent selection is necessary for preparing samples for analysis by techniques such as NMR, HPLC, and mass spectrometry.

Conclusion

While quantitative solubility data for 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione remains to be extensively published, a strong predictive understanding can be derived from its molecular structure. The dual polarity of the molecule suggests optimal solubility in moderately polar aprotic solvents. For researchers requiring precise solubility values, the detailed and validated experimental protocol provided in this guide offers a reliable pathway to obtaining this critical data. A thorough characterization of a compound's solubility is not merely an academic exercise; it is a fundamental prerequisite for its successful application in synthesis, purification, and formulation, ultimately accelerating the pace of research and development.

References

-

Organic Syntheses Procedure. Meldrum's Acid. Available from: [Link].

-

ResearchGate. Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. Available from: [Link].

-

UiTM Institutional Repository. A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation. Available from: [Link].

-

Solubility of Things. Meldrum's acid | Solubility of Things. Available from: [Link].

-

Wikipedia. Meldrum's acid. Available from: [Link].

-

Gunjal Industries. Best Meldrum Acid: Properties, Synthesis & Key Applications. Available from: [Link].

-

PubChem. 2,2-Dimethyl-1,3-dioxane-4,6-dione. Available from: [Link].

-

Chemsrc. Meldrum's Acid: Properties, Applications, and Manufacturing Insights. Available from: [Link].

-

ResearchGate. preparation of 2,2-dimethyl-5-r-1,3-dioxane-4,6-dione - derivatives. Available from: [Link].

-

LibreTexts. Solubility of Organic Compounds. Available from: [Link].

-

University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link].

-

ScienceDirect. Meldrum's Acid in Organic Synthesis. Available from: [Link].

-

University of North Georgia. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link].

-

University of the Incarnate Word. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link].

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Available from: [Link].

Sources